N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-22-9-11-23(12-10-22)17(15-4-6-16(27-3)7-5-15)14-21-19(25)18(24)20-8-13-26-2/h4-7,17H,8-14H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJJFWVMYYPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
This structure includes a methoxyethyl group, a piperazine moiety, and a methoxyphenyl group, contributing to its biological activity.
Neuroprotective Effects
Recent studies have demonstrated significant neuroprotective effects of the compound in models of acute cerebral ischemia. In a study involving mice subjected to induced ischemia, the compound significantly prolonged survival times and reduced mortality rates across various dosages. The results indicated that the compound exhibits potent neuroprotective activity, likely through mechanisms that involve modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Survival Times in Ischemic Mice
| Treatment Group | Survival Time (minutes) |
|---|---|
| Control (NS) | 8.67 ± 1.12 |
| Compound (10 mg/kg) | 14.83 ± 0.42 |
| Compound (20 mg/kg) | 14.56 ± 0.38 |
| Nimodipine (Positive Control) | 3.52 ± 1.04 |
Data indicates significant improvements in survival times with the tested compound compared to control groups (p < 0.05) .
Receptor Interaction Studies
The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor subtype. In vitro studies showed that it acts as a competitive antagonist at these receptors, influencing serotonin turnover and neuronal firing rates in hippocampal slices .
Table 2: Receptor Binding Affinity
| Compound | Receptor Type | IC50 (nM) |
|---|---|---|
| This compound | 5-HT1A | 0.95 ± 0.12 |
| WAY 100635 | 5-HT1A | <1 |
These findings suggest that the compound may modulate serotonergic signaling pathways, which are crucial for mood regulation and neuroprotection .
Case Studies
In a series of pharmacological studies, the compound was administered to animal models to assess its effects on behavior and physiological parameters:
- Study on Anxiety-like Behavior : Mice treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls.
- Cognitive Function Assessment : The compound improved performance in memory tasks, suggesting potential cognitive-enhancing properties.
These studies highlight the multifaceted biological activities of this compound beyond neuroprotection.
Scientific Research Applications
The compound's structure includes functional groups that suggest potential interactions with biological targets, making it a candidate for various therapeutic applications:
- Antitumor Effects : Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines.
- Neuropharmacological Effects : The presence of indole and piperazine moieties suggests interactions with neurotransmitter systems, potentially offering neuroprotective benefits.
Antitumor Activity
A comprehensive study examined the anticancer properties of related compounds, revealing that several derivatives exhibited potent activity against breast cancer cell lines. Mechanisms involved include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed IC50 values around 1.61 µg/mL against specific tumor cell lines, indicating strong cytotoxic potential.
Neuroprotective Properties
Research has also explored the neuroprotective effects of similar compounds. These effects are often mediated through:
- Modulation of Neurotransmitter Systems : Enhancing cholinergic signaling.
- Reduction of Oxidative Stress : Protecting neurons from damage associated with neurodegenerative diseases.
Case Study 2: Neuropharmacological Effects
Another study focused on analogs improving cognitive function in animal models of Alzheimer’s disease, linking improvements to reduced amyloid-beta accumulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]ethyl}Ethanediamide ()
- Molecular Formula : C₂₃H₂₈N₄O₄
- Key Features: Ethanediamide backbone with a 4-methoxyphenyl group and a 4-methylbenzoyl-piperazinyl-ethyl substituent.
- Significance : The benzoyl group may reduce metabolic oxidation compared to the 4-methylpiperazine in the target compound, altering pharmacokinetics .
N-(4-Methoxybenzyl)-N-(2-(Piperazin-1-yl)ethyl)Pyridin-2-Amine ()
- Molecular Formula: Not explicitly provided, but likely C₁₉H₂₅N₅O.
- Key Features :
N,N'-(1,3-Phenylene)bis(1-(4-Methoxyphenyl)Methanimine) ()
- Molecular Formula : C₂₃H₂₀N₂O₂.
- Key Features :
- Significance : The imine group’s electrophilicity contrasts with the amide’s hydrogen-bonding capacity, impacting solubility and stability.
4-Methoxybutyrylfentanyl ()
- Molecular Formula : C₂₅H₃₁N₃O₂.
- Key Features :
- Contrast : Despite shared methoxy and piperidine/piperazine motifs, the fentanyl scaffold lacks the ethanediamide backbone, resulting in divergent pharmacology.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
